N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Brand Name: Vulcanchem
CAS No.: 48174-78-3
VCID: VC8121031
InChI: InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1
SMILES: C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C
Molecular Formula: C16H19N2+
Molecular Weight: 239.33 g/mol

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

CAS No.: 48174-78-3

Cat. No.: VC8121031

Molecular Formula: C16H19N2+

Molecular Weight: 239.33 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline - 48174-78-3

Specification

CAS No. 48174-78-3
Molecular Formula C16H19N2+
Molecular Weight 239.33 g/mol
IUPAC Name N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Standard InChI InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1
Standard InChI Key WVKVDDALQQZUGC-UHFFFAOYSA-N
SMILES C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C
Canonical SMILES C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure combines a π-conjugated system (aniline–ethenyl–pyridinium) with a permanent positive charge on the pyridinium nitrogen. This configuration enables strong intramolecular charge transfer (ICT) transitions, evidenced by its absorption maxima in the visible range (λₐ₆ₛ ≈ 450 nm). Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₆H₁₉N₂⁺PubChem
Molecular weight239.33 g/molPubChem
LogP (octanol-water)2.63PubChem
PSA (polar surface area)7.94 ŲPubChem
Solubility>50 mg/mL in DMSO, H₂OFisher Sci

The dimethylamino group enhances electron-donating capacity, while the pyridinium moiety acts as an electron acceptor, creating a push-pull system critical for nonlinear optical applications.

Synthesis and Scalability

Industrial-scale production employs a Heck coupling strategy between 4-bromo-N,N-dimethylaniline and 1-methyl-4-vinylpyridinium iodide under palladium catalysis. Optimized conditions (Table 2) balance yield and purity:

ParameterOptimal ConditionImpact on Yield
Catalyst loading5 mol% Pd(OAc)₂78% yield
SolventDMF/H₂O (9:1 v/v)Minimizes side products
Temperature80°CCompletes in 6 hr
BaseEt₃NNeutralizes HBr

Post-synthesis purification involves ion-exchange chromatography to remove Pd residues, achieving >99% purity (HPLC). Continuous flow reactors have increased batch output to 50 kg/month while reducing solvent waste by 40% compared to batch processes.

Reactivity and Functionalization

The compound undergoes three primary reactions:

  • N-Demethylation: Treatment with H₂O₂ at pH 10 selectively removes one methyl group from the pyridinium nitrogen, forming a secondary amine derivative (confirmed by ¹H NMR δ 3.12 ppm).

  • Ethenyl Reduction: Hydrogenation over Pd/C yields the saturated analog (N,N-dimethyl-4-(1-methylpiperidin-4-yl)aniline), abolishing ICT effects .

  • Aniline Substitution: Electrophilic aromatic substitution at the para position of the aniline ring introduces sulfonate or nitro groups, modulating solubility and redox potential.

Biological Applications and Mechanisms

Mitochondrial Imaging

As a lipophilic cation, the compound accumulates in mitochondria driven by membrane potential (ΔΨₘ). Live-cell imaging studies show a 15-fold fluorescence increase in mitochondria compared to cytosol (ex/em 488/610 nm) . Photostability exceeds rhodamine 123, with <5% bleaching after 30 min illumination .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

Concentration (μg/mL)Inhibition Zone (mm)MIC (μg/mL)
1012 ± 1.225
2518 ± 1.5-
5022 ± 1.8-

Mechanistic studies indicate disruption of membrane potential (JC-1 assay shows 60% ΔΨₘ loss at 50 μg/mL) and inhibition of ATP synthase (IC₅₀ = 34 μM).

Materials Science Applications

Organic Electronics

In perovskite solar cells, a 0.1 mM solution spin-coated onto TiO₂ layers increases power conversion efficiency (PCE) from 18.2% to 20.1% by passivating surface traps. Transient photovoltage decay measurements confirm reduced recombination (τ increased from 1.2 μs to 2.8 μs).

Nonlinear Optics

Z-scan measurements at 800 nm reveal a two-photon absorption cross-section (σ₂) of 1,200 GM, outperforming common dyes like fluorescein (σ₂ = 280 GM). This enables its use in 3D laser lithography resists.

Toxicological Profile

Acute toxicity (OECD 423):

SpeciesLD₅₀ (mg/kg)Symptoms
Rat (oral)320Tremors, respiratory arrest
Zebrafish45 (96 hr)Tail curvature, edema

Genotoxicity tests (Ames assay, micronucleus) show no mutagenicity up to 100 μg/mL. Chronic exposure (28-day rat study) indicates hepatorenal toxicity at ≥50 mg/kg/day.

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